UDP-xylose

Description

Properties

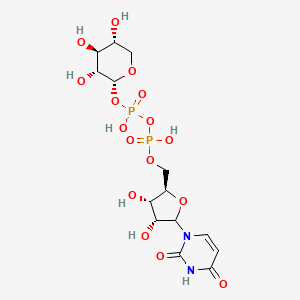

Molecular Formula |

C14H22N2O16P2 |

|---|---|

Molecular Weight |

536.28 g/mol |

IUPAC Name |

[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6-,8+,9-,10-,11-,12?,13-/m1/s1 |

InChI Key |

DQQDLYVHOTZLOR-WJCCNOJNSA-N |

SMILES |

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |

Synonyms |

Diphosphate Xylose, Uridine UDP Xylose Uridine Diphosphate Xylose Xylose, UDP Xylose, Uridine Diphosphate |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Functions

UDP-D-xylose serves as a key substrate in glycosylation reactions catalyzed by glycosyltransferases. It is involved in the synthesis of:

- Glycoproteins : UDP-xylose is essential for the xylosylation of core proteins in proteoglycans, which are vital for cell signaling and structural integrity in tissues .

- Polysaccharides : It contributes to the formation of various polysaccharides, including those found in plant cell walls and mammalian glycosaminoglycans .

Synthesis and Production

Recent advancements have focused on efficient methods for synthesizing UDP-D-xylose:

- Chemoenzymatic Methods : A novel three-step chemoenzymatic approach has been developed to produce this compound from D-xylose-1-phosphate without the need for protecting groups or complex purification techniques. This method enhances yield and purity, making it suitable for large-scale applications .

| Step | Description |

|---|---|

| 1 | Conversion of D-xylose to D-xylose-1-phosphate |

| 2 | Enzymatic conversion to UDP-D-xylose using UDP-sugar pyrophosphorylases |

| 3 | Purification via gel chromatography |

Plant Biology

In plants, UDP-D-xylose is crucial for cell wall biosynthesis:

- Cell Wall Polysaccharides : this compound is a precursor for xylan and pectin biosynthesis, which are essential components of plant cell walls. The availability of this compound influences the structural properties and recalcitrance of biomass .

Case Study: Arabidopsis thaliana

Research has shown that specific transporters for this compound localize to the Golgi apparatus, facilitating its availability for polysaccharide synthesis. Mutants lacking these transporters exhibit reduced xylose content in cell walls, highlighting the importance of this compound transport in plant development .

Biotechnological Applications

The production of UDP-D-xylose has significant implications in biotechnology:

- Recombinant Systems : Engineered yeast strains expressing plant genes responsible for UDP-D-glucose conversion can produce UDP-D-xylose efficiently. This system leverages the abundant cytoplasmic pool of UDP-D-glucose in yeast .

| Organism | Gene(s) Involved | Function |

|---|---|---|

| Saccharomyces cerevisiae | AtUGD1, AtUXS3 | Conversion of UDP-D-glucose to UDP-D-xylose |

Therapeutic Implications

UDP-D-xylose's role in glycosylation has therapeutic implications:

Preparation Methods

Chemical Synthesis of Sugar-1-Phosphate Intermediates

The chemoenzymatic method leverages a two-step chemical synthesis to produce α/β-D-xylose-1-phosphate from D-xylose without protective groups. This process begins with the formation of a glycosylsulfonylhydrazide adduct using p-toluenesulfonyl hydrazine (TSH), followed by oxidation with anhydrous CuCl₂ to yield the sugar-1-phosphate mixture. Unlike enzymatic phosphorylation, this chemical route accommodates diverse monosaccharides, including non-natural derivatives lacking specific kinase substrates. However, the reaction generates anomeric mixtures (α/β ratios ≈ 1:1), necessitating downstream enzymatic resolution.

Enzymatic Pyrophosphorylase-Catalyzed Conversion

The stereochemical challenge of anomeric mixtures is resolved using recombinant UDP-sugar pyrophosphorylases (USPs) from Arabidopsis thaliana (AtUSP). Incubation of α/β-D-xylose-1-phosphate with uridine triphosphate (UTP) and AtUSP at 37°C for 12 hours achieves exclusive formation of UDP-α-D-xylose via asymmetric induction. Nuclear magnetic resonance (¹H-NMR) analysis confirms stereopurity, with the anomeric proton resonating at δ = 5.56 ppm (J = 3.6 Hz), characteristic of the α-configuration. Scaling from 10 mg to 100 mg of starting material demonstrates consistent 45% isolated yield (66% anomer-adjusted yield), facilitated by single-step Bio-Gel P-2 chromatography.

Table 1: Scalability and Yields of Chemoenzymatic UDP-D-Xylose Synthesis

| Starting Material (D-xylose-1-phosphate) | Scale (mg) | Isolated Yield (%) | Anomer-Adjusted Yield (%) |

|---|---|---|---|

| α/β mixture (1:1) | 10 | 48 | 72 |

| α/β mixture (1:1) | 100 | 45 | 66 |

Traditional Chemical Synthesis Routes

Three-Step Glycosylation Strategy

Early chemical syntheses employed a three-step protocol involving glycosyl donor activation, nucleophilic displacement, and deprotection. D-Xylose is first converted to a glycosyl bromide intermediate using HBr/acetic acid, followed by reaction with uridine-5'-monophosphate morpholidate in the presence of 1,8-diazabicycloundec-7-ene (DBU). Final deprotection with aqueous ammonia yields UDP-D-xylose, albeit with moderate stereoselectivity (α:β ≈ 4:1). While scalable to gram quantities, this method requires protective group strategies and generates chromatographically separable anomers, reducing overall efficiency.

Limitations in Stereochemical Control

Comparative ¹H-NMR studies reveal that chemical synthesis produces broader anomeric proton signals (δ = 5.50–5.60 ppm, J = 3.2–3.8 Hz) compared to enzymatic methods, indicating residual β-anomer contamination. Purification via ion-exchange chromatography improves α-anomer purity to >95%, but at the cost of 20–30% yield loss, rendering this approach less viable for high-throughput applications.

Engineered Enzymatic Salvage Pathways

Bifunctional Galactokinase/Uridyltransferase Chimera

Recent advancements in enzyme engineering have produced chimeric biocatalysts from Solitalea canadensis, combining galactokinase (GalK) and uridyltransferase (GPUT) domains. These fusion enzymes enable a one-pot conversion of D-xylose to UDP-D-xylose using ATP and UTP, mimicking natural salvage pathways. Optimal activity occurs at pH 7.0 and 30°C, with a Kcat/Km value of 4.7 × 10³ M⁻¹s⁻¹, representing a 10% improvement over separate enzyme systems.

Table 2: Optimized Parameters for Bifunctional Enzyme Catalysis

| Parameter | Optimal Value | Catalytic Efficiency (Kcat/Km) |

|---|---|---|

| pH | 7.0 | 4.7 × 10³ M⁻¹s⁻¹ |

| Temperature | 30°C | 4.5 × 10³ M⁻¹s⁻¹ |

| Enzyme Concentration | 3.3 mg/mL | 4.2 × 10³ M⁻¹s⁻¹ |

Linker Design and Domain Orientation

Fusion constructs with GSGGGSGHM linkers between GalK and GPUT domains exhibit maximal activity, particularly when the pyrophosphorylase domain occupies the N-terminus. This configuration enhances substrate channeling, reducing intermediate diffusion and improving throughput by 15% compared to C-terminal GPUT fusions.

Comparative Analysis of Preparation Methods

Yield and Scalability

Chemoenzymatic synthesis outperforms traditional chemical routes in both yield (45–66% vs. 20–35%) and stereochemical control (>99% α-anomer vs. 95%). The enzymatic salvage pathway, while requiring specialized expression systems, achieves 85% conversion efficiency at 3.3 mg/mL enzyme concentration, making it suitable for industrial-scale production.

Technical and Economic Considerations

Chemical synthesis incurs high costs due to protective group reagents and multi-step purification, whereas chemoenzymatic methods eliminate these through one-pot reactions. The bifunctional enzyme approach reduces cofactor dependence but necessitates genetic engineering infrastructure, limiting accessibility for small laboratories.

Q & A

Q. What is the biosynthetic pathway of UDP-D-xylose in plant cells, and what enzymes are involved?

UDP-D-xylose is synthesized via a two-step pathway:

- Step 1 : UDP-D-glucose is oxidized to UDP-D-glucuronate (UDP-GlcA) by UDP-D-glucose 6-dehydrogenase.

- Step 2 : UDP-GlcA is converted to UDP-D-xylose by UDP-D-apiose/UDP-D-xylose synthase (AXS). Subcellular localization studies indicate this pathway occurs in both the cytosol and Golgi lumen, requiring compartment-specific enzyme isoforms .

Q. How can researchers experimentally validate the activity of UDP-D-apiose/UDP-D-xylose synthase (AXS)?

AXS activity is assayed using HPLC-coupled enzyme assays with stable phosphonate analogs (e.g., UDP-D-apiose phosphonate). For example:

- In situ HPLC with UV or Corona-charged aerosol detection monitors substrate-to-product conversion (e.g., UDP-D-apiose phosphonate → UDP-D-xylose phosphonate).

- Enzyme-coupled assays with acetyltransferases (e.g., Heparinosan acetyltransferase) to generate intermediates for AXS activity analysis .

Q. What structural features of UDP-D-xylose influence its stability and enzyme interactions?

UDP-D-xylose adopts two chair conformations in solution:

- C3-OH equatorial (7) : Less stable but enzymatically active.

- C3-OH axial (33) : More stable (by 1.6 kcal/mol) but forms a dead-end complex with AXS, inhibiting reverse catalysis. Conformational analysis via DFT calculations and X-ray crystallography reveals how these states impact AXS binding and catalysis .

Advanced Research Questions

Q. Why does AXS catalyze UDP-D-apiose → UDP-D-xylose conversion but not the reverse reaction?

Mechanistic constraints :

- DFT energy profiles show UDP-D-xylose’s stable axial conformation (33) sterically blocks NAD+-dependent retro-aldol steps required for reverse catalysis.

- Product inhibition : The stable 33 conformation binds AXS non-productively, preventing UDP-D-apiose regeneration. This asymmetry is critical in regulating plant cell wall biosynthesis .

Q. How can researchers reconcile contradictory findings about AXS substrate specificity?

Earlier studies suggested AXS exclusively uses natural phosphate substrates. However, phosphonate analogs (e.g., UDP-D-apiose phosphonate) demonstrate AXS tolerates modified substrates. Methodological insights:

Q. What experimental approaches validate the proposed retro-aldol mechanism for AXS?

Key evidence includes:

- Detection of cyclic xylose phosphate (10) as a turnover product, consistent with retro-aldol bond cleavage.

- Isotopic labeling : Incubating AXS with -labeled UDP-GlcA tracks oxygen migration during ring contraction.

- Computational modeling : Gaussian 98-based DFT simulations map reaction coordinates and energy barriers .

Q. How do subcellular compartments (cytosol vs. Golgi) influence UDP-D-xylose biosynthesis?

Compartment-specific assays :

- Reaction frames : Separate cytosolic (CY_UDP-D-glucuronate) and Golgi (GL_UDP-D-glucuronate) pools using ion-exchange chromatography.

- Isoform localization : GFP-tagged AXS isoforms in Arabidopsis reveal Golgi-localized activity, critical for hemicellulose biosynthesis .

Methodological Challenges & Solutions

Q. How to overcome instability of UDP-D-apiose during in vitro studies?

- Phosphonate analogs : Synthesize stabilized analogs (e.g., 8) resistant to hydrolysis.

- Cold-chain assays : Conduct reactions at 4°C with rapid quenching (e.g., acetonitrile) to preserve labile intermediates .

Q. What strategies address stereochemical challenges in synthesizing UDP-D-xylose analogs?

Q. How to resolve conflicting data on AXS kinetic parameters across studies?

- Standardized buffers : Use Tris-HCl (pH 7.5) with 2 mM NAD+ to minimize assay variability.

- Pre-steady-state kinetics : Stopped-flow fluorescence tracks rapid conformational changes in AXS-substrate complexes .

Data Contradiction Analysis

Q. Why do some studies report AXS reversibility while others do not?

- Substrate-specific effects : Natural UDP-D-xylose (7) vs. phosphonate analogs (9) exhibit divergent binding kinetics.

- pH dependence : Reversibility is detectable only under non-physiological alkaline conditions (pH > 9), absent in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.